molecular formula C17H31N3O B2413181 N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide CAS No. 1421521-94-9

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide

Cat. No.: B2413181
CAS No.: 1421521-94-9
M. Wt: 293.455
InChI Key: YFDHNJAEUSDIFD-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a diisopropylamino substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biochemical assays to investigate its effects on cellular processes and molecular pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Alkyne Intermediate: The initial step involves the reaction of propargyl bromide with a secondary amine, such as diisopropylamine, in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide. This reaction yields the alkyne intermediate, N-(4-(diisopropylamino)but-2-yn-1-yl)amine.

    Cyclization to Piperidine: The alkyne intermediate is then subjected to cyclization with a suitable reagent, such as 1-methylpiperidine-3-carboxylic acid, under appropriate conditions to form the desired piperidine ring.

    Amidation: The final step involves the amidation of the piperidine intermediate with a carboxamide group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the diisopropylamino group.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a carboxamide group.

    N-(4-(diisopropylamino)but-2-yn-1-yl)methanesulfonamide: This compound features a methanesulfonamide group, offering different chemical properties and reactivity.

    N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide: This compound includes an isonicotinamide group, which may impart unique biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1-methylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-14(2)20(15(3)4)12-7-6-10-18-17(21)16-9-8-11-19(5)13-16/h14-16H,8-13H2,1-5H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDHNJAEUSDIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1CCCN(C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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